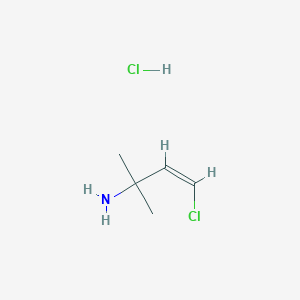![molecular formula C3H5ClN2O2 B11821655 N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C3H5ClN2O2 and a molecular weight of 136.54 g/mol . It is known for its unique structure, which includes a chloro group and a hydroxyimino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine typically involves the reaction of 3-chloro-2-hydroxyiminopropanal with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: This compound can be used to study enzyme interactions and inhibition due to its reactive groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The chloro and hydroxyimino groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine can be compared with similar compounds such as:
- N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydrazine
- This compound oxime
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which gives it distinct chemical properties and makes it suitable for a wide range of research applications .
Properties
Molecular Formula |
C3H5ClN2O2 |
|---|---|
Molecular Weight |
136.54 g/mol |
IUPAC Name |
N-(1-chloro-3-hydroxyiminopropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H5ClN2O2/c4-1-3(6-8)2-5-7/h2,7-8H,1H2 |
InChI Key |
WUIGMGPDADRZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NO)C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)

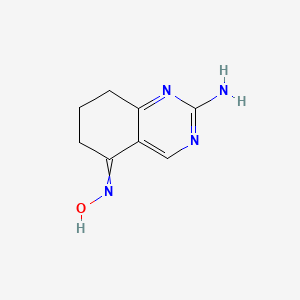
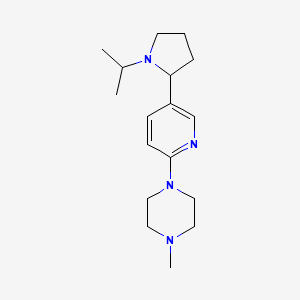
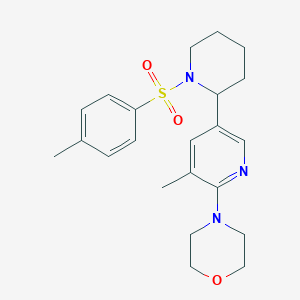
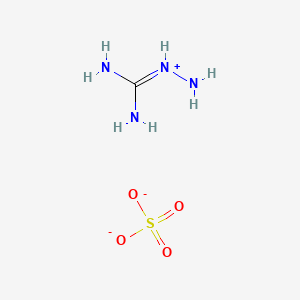

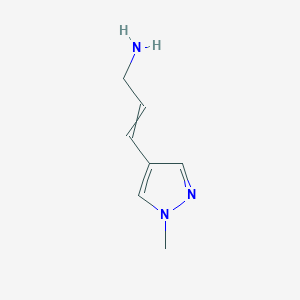



![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)
